1-Phenylpropyl butyrate

Description

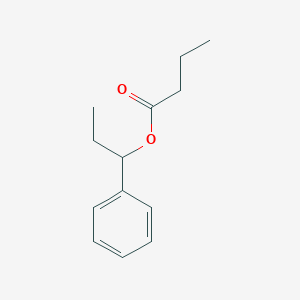

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUDRKNHOSAKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864192 | |

| Record name | 1-Phenylpropyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, sweet, fruity-floral odour | |

| Record name | alpha-Ethylbenzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/772/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

282.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Phenylpropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Ethylbenzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/772/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.986-0.992 | |

| Record name | alpha-Ethylbenzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/772/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-86-4 | |

| Record name | 1-Phenylpropyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpropyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpropyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPROPYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059AL5405N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylpropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Preparation Strategies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the practicality of chemical processes to achieve efficient and selective production of target molecules like 1-phenylpropyl butyrate (B1204436).

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of fats but also the reverse reactions of esterification and transesterification in non-aqueous environments. nih.govnih.gov This capability makes them ideal biocatalysts for the synthesis of esters. The synthesis can proceed via direct esterification of 1-phenylpropanol with butyric acid or through transesterification, where an existing ester, such as butyl acetate (B1210297), serves as the acyl donor.

The choice of lipase (B570770) is critical as it significantly influences the reaction's efficiency, specificity, and stereoselectivity. Several lipases from different microbial sources have been investigated for their efficacy in ester synthesis.

Candida antarctica lipase B (CALB): CALB is one of the most widely used lipases in biocatalysis due to its high stability, broad substrate specificity, and excellent enantioselectivity. nih.govsigmaaldrich.comnih.gov It is often used in an immobilized form, such as Novozym 435, which enhances its stability and reusability. nih.gov CALB has demonstrated high efficiency in catalyzing the esterification of various alcohols, including aromatic secondary alcohols like 1-phenylethanol, a structurally similar compound to 1-phenylpropanol. researchgate.net Its ability to function in organic solvents makes it a prime candidate for the synthesis of 1-phenylpropyl butyrate. nih.gov

Pseudomonas fluorescens lipase (PFL): Lipases from Pseudomonas species are known for their thermal stability and tolerance to organic solvents. nih.govnih.gov PFL has been shown to be effective in the kinetic resolution of 2-substituted esters and exhibits stereospecificity in the hydrolysis of certain esters. acs.orgnottingham.ac.uk This suggests its potential for stereoselective synthesis of this compound, particularly if a specific enantiomer is desired. PFL generally shows a preference for short to medium-chain fatty acid esters. nih.gov

Candida rugosa lipase (CRL): CRL is another commonly employed lipase in ester synthesis. conicet.gov.arnih.gov It has been successfully used to catalyze the synthesis of a variety of flavor esters. researchgate.net Studies on CRL have shown that its activity and specificity can be influenced by the structure of both the alcohol and the acid substrates. researchgate.net While it has demonstrated broad applicability, its stereoselectivity can be lower compared to CALB in some reactions.

Table 1: Comparison of Lipases for Ester Synthesis

| Lipase | Source | Key Characteristics |

|---|---|---|

| Candida antarctica lipase B (CALB) | Fungus | High stability, broad substrate scope, high enantioselectivity. nih.govsigmaaldrich.comnih.gov |

| Pseudomonas fluorescens lipase (PFL) | Bacterium | Thermostable, solvent tolerant, stereospecific for some substrates. nih.govnih.gov |

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. mdpi.com

Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed esterification is typically between 30°C and 60°C. redalyc.orgnih.gov For instance, the optimal temperature for Pseudomonas fluorescens lipase has been reported to be around 50°C. nih.gov

Substrate Molar Ratio: The molar ratio of the alcohol (1-phenylpropanol) to the acyl donor (e.g., butyric acid or butyl acetate) can significantly impact the reaction equilibrium and final ester yield. An excess of one substrate is often used to drive the reaction towards product formation. However, high concentrations of short-chain acids like butyric acid can sometimes lead to enzyme inhibition. researchgate.net

Enzyme Loading: The amount of enzyme used, or enzyme loading, directly affects the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, up to a certain point where substrate availability becomes the limiting factor. nih.gov

Water Activity: In non-aqueous media, a small amount of water is essential for maintaining the enzyme's catalytically active conformation. nih.gov However, excessive water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. Therefore, controlling the water activity (aw) of the reaction medium is crucial for maximizing ester synthesis. This is often achieved by using molecular sieves or by conducting the reaction in a solvent with low water miscibility.

Table 2: Key Parameters for Optimization of Lipase-Catalyzed Esterification

| Parameter | General Optimal Range | Rationale |

|---|---|---|

| Temperature | 30 - 60 °C | Balances reaction rate and enzyme stability. redalyc.orgnih.gov |

| Substrate Molar Ratio | Varies (often excess of one substrate) | Shifts equilibrium towards product formation. |

| Enzyme Loading | Optimized for desired reaction rate | Higher loading increases rate but also cost. nih.gov |

To further improve the efficiency and applicability of lipases in the synthesis of this compound, various enzyme engineering strategies are employed.

Protein engineering techniques such as site-directed mutagenesis and directed evolution can be used to create enzyme variants with improved properties. By introducing specific mutations in the enzyme's amino acid sequence, it is possible to enhance its catalytic activity, stability, and substrate specificity. nih.gov For example, directed evolution has been used to improve the thermostability of Pseudomonas fluorescens lipase. nih.gov This approach allows for the tailoring of enzymes to specific industrial process conditions, potentially leading to higher yields and more efficient synthesis of this compound.

Immobilization is a key strategy for improving the operational stability of enzymes and enabling their recovery and reuse, which is crucial for cost-effective industrial processes. acs.orgnih.govmdpi.com Lipases can be immobilized on various supports, such as polymers, porous materials, and nanoparticles, through methods like adsorption, covalent bonding, or entrapment. mdpi.commdpi.com Immobilization can also, in some cases, enhance the enzyme's activity and selectivity. mdpi.com For instance, hydrophobic supports can promote the open, active conformation of lipases. nih.gov

Table 3: Common Immobilization Techniques for Lipases

| Technique | Description | Advantages |

|---|---|---|

| Adsorption | Enzyme is physically bound to the support surface. mdpi.com | Simple, mild conditions, often preserves enzyme activity. mdpi.com |

| Covalent Bonding | Enzyme is attached to the support via covalent bonds. mdpi.com | Strong attachment, prevents enzyme leaching. nih.gov |

Engineering of Enzyme Systems for Enhanced Biotransformation

Conventional Organic Synthesis Techniques

The creation of this compound is primarily achieved through established organic synthesis methods. These techniques center on the formation of the ester linkage between the 1-phenylpropanol moiety and the butyrate group.

Esterification Reactions: Mechanistic and Kinetic Studies

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (butyric acid) with an alcohol (1-phenyl-1-propanol). athabascau.calibretexts.org

Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The mechanism proceeds through several equilibrium steps: libretexts.orgmasterorganicchemistry.combyjus.com

Protonation of the Carbonyl: The carboxylic acid is protonated by an acid catalyst (commonly sulfuric acid), which activates the carbonyl carbon, making it a better electrophile. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol (1-phenyl-1-propanol) acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final ester, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. athabascau.ca

Kinetic Studies: The kinetics of esterification reactions are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.net While specific kinetic data for the synthesis of this compound is not widely published, studies on similar systems, like the esterification of propanoic acid with various alcohols, show that the reaction rate increases with temperature. researchgate.net For instance, the activation energy for the esterification of propanoic acid with 1-propanol (B7761284) was found to be 49.9 kJ/mol. researchgate.net In enzyme-catalyzed systems, the kinetics can be more complex. For example, the transesterification of 1-phenyl-1-propanol (B1198777) with vinyl acetate using a lipase catalyst was found to follow first-order kinetics. researchgate.net

Catalytic Methodologies for Ester Formation

Various catalysts can be employed to accelerate the formation of this compound. The choice of catalyst can influence reaction conditions, yield, and selectivity.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are traditional and effective catalysts for Fischer esterification. athabascau.caresearchgate.net However, their use can lead to issues with corrosion, side reactions, and difficult separation from the product mixture. researchgate.net

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as ion-exchange resins (e.g., Dowex 50WX8-400) and polymer-supported sulfonic acids are utilized. researchgate.netnih.gov These catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive. rsc.orgresearchgate.net

Enzymatic Catalysis: Lipases are widely used as biocatalysts for esterification due to their high selectivity and mild reaction conditions. tandfonline.comnih.gov They can catalyze the esterification of 1-phenyl-1-propanol with high efficiency. tandfonline.com The water produced during the reaction can deactivate the enzyme, so molecular sieves are often added to remove it and improve the yield. tandfonline.com

Oxidative Esterification: This method involves the oxidation of an alcohol in the presence of a carboxylic acid to form an ester. While less common for this specific transformation, related processes like the enantioselective oxidation of (±)-2-phenyl-1-propanol to (S)-2-phenyl-1-propionic acid using microorganisms like Acetobacter aceti have been studied, demonstrating the potential of biocatalytic oxidation in related systems. researchgate.net

Asymmetric Synthesis Strategies for Chiral Control

1-Phenyl-1-propanol is a chiral molecule, meaning this compound can exist as two enantiomers, (R)- and (S)-1-phenylpropyl butyrate. Asymmetric synthesis aims to produce a single enantiomer, which is crucial in fields like fragrance and pharmaceuticals where different enantiomers can have distinct biological activities or odors. mtak.hu

One primary strategy is the kinetic resolution of racemic 1-phenyl-1-propanol. This involves the enantioselective esterification using a chiral catalyst, most commonly a lipase. tandfonline.comnih.gov The enzyme preferentially esterifies one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, Novozym 435, a lipase from Candida antarctica, has shown high enantioselectivity in the resolution of (R,S)-1-phenyl-1-propanol. tandfonline.comnih.gov By carefully selecting the acyl donor, solvent, and temperature, a high enantiomeric excess (ee) of the desired product can be achieved. nih.gov

Another approach is the asymmetric synthesis of the precursor alcohol , (R)- or (S)-1-phenyl-1-propanol. This can be accomplished by the enantioselective addition of an ethyl group to benzaldehyde. Catalytic systems employing chiral ligands, such as polymer-supported ephedrine (B3423809) or camphor (B46023) derivatives with diethylzinc, have been shown to produce 1-phenylpropanol with high enantiomeric excess (up to 99% ee). rsc.orgorgsyn.org The resulting enantiomerically pure alcohol can then be esterified using standard methods to yield the desired chiral this compound.

| Strategy | Description | Catalyst/Reagent Example | Key Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Enantioselective esterification of racemic 1-phenyl-1-propanol. One enantiomer reacts faster, allowing for separation. | Novozym 435 (Lipase) | High enantiomeric excess (ee) of the unreacted alcohol and the ester product. | tandfonline.comnih.gov |

| Asymmetric Synthesis of Precursor | Enantioselective synthesis of (R)- or (S)-1-phenyl-1-propanol, followed by esterification. | Diethylzinc with PS-ephedrine catalyst | Chiral alcohol with high ee (up to 99%), leading to enantiopure ester. | rsc.org |

Precursor Chemistry and Intermediate Reaction Pathways

The synthesis of this compound is fundamentally dependent on the availability and synthesis of its precursors: 1-phenyl-1-propanol and a butyric acid derivative.

Conversion of Related Phenylpropyl Derivatives in Multi-Step Syntheses

The strategic placement and modification of functional groups are central to multi-step synthesis. azom.comlumenlearning.comvapourtec.com While this compound itself is primarily known as a flavor and fragrance agent, the core 1-phenylpropyl structure is a component in more complex molecules. The order of reactions is critical; for instance, introducing a substituent to the phenyl ring before or after creating the ester can lead to different isomers due to the directing effects of the existing groups. lumenlearning.com Although a direct role for this compound as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors is not prominently documented in readily available literature, the broader class of phenyl-substituted propyl structures is relevant in medicinal chemistry. The synthesis of such complex targets often involves protecting and deprotecting functional groups and carefully planning the sequence of bond-forming reactions to achieve the desired stereochemistry and regiochemistry. researchgate.net

Ultrasound-Assisted Crystallization and Solid Form Generation

Ultrasound-assisted crystallization, or sonocrystallization, is an advanced technique utilized to control and enhance the crystallization process of organic compounds, including esters like this compound. This methodology employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation within a supersaturated solution, leading to the formation, growth, and implosive collapse of microscopic bubbles. hielscher.comillinois.edu The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, as well as shockwaves and powerful liquid jets. hielscher.comillinois.edu These phenomena provide the energy necessary to overcome nucleation barriers and significantly influence both the nucleation and crystal growth phases of crystallization. hielscher.comnih.gov

The primary mechanisms by which ultrasound impacts crystallization are the dramatic reduction of the induction period and the narrowing of the metastable zone width (MSZW). mdpi.comfuture4200.com The induction time is the period between the establishment of supersaturation and the appearance of the first crystals. researchgate.net Sonication provides the energy for primary nucleation, allowing it to occur more rapidly and at lower supersaturation levels. illinois.edufuture4200.com This is particularly advantageous for complex organic molecules that can be difficult to crystallize using conventional methods. asianpubs.org

Furthermore, ultrasound promotes both primary and secondary nucleation. nih.govbohrium.com The intense mixing and shockwaves facilitate the initial formation of nuclei. hielscher.com Subsequently, the powerful shear forces can break down existing crystals or agglomerates, creating new sites for secondary nucleation. hielscher.commdpi.com This leads to a higher number of nuclei being formed, which typically results in the generation of smaller and more uniformly sized crystals. illinois.edumdpi.com The ability to control crystal size is crucial as it affects downstream processing and product quality. nih.govasianpubs.org

The application of ultrasound can be tailored to achieve desired crystal characteristics. For instance, a short burst of sonication at the initial stage can initiate nucleation, followed by silent growth to obtain larger crystals. hielscher.com Conversely, continuous sonication throughout the process leads to a high nucleation rate and the formation of many small crystals. hielscher.com The parameters of sonication, such as frequency, power intensity, and duration, are critical variables that can be adjusted to manipulate the final crystal size distribution and morphology. mdpi.comfuture4200.comresearchgate.net

The table below illustrates the typical effects of ultrasound on key crystallization parameters for an organic compound, based on general findings in the field.

| Parameter | Conventional Crystallization (Stirring) | Ultrasound-Assisted Crystallization | Reference |

|---|---|---|---|

| Induction Time | Longer | Significantly Shorter | mdpi.comresearchgate.net |

| Metastable Zone Width (MSZW) | Wider | Narrower | mdpi.comfuture4200.com |

| Mean Crystal Size | Larger | Smaller | mdpi.commdpi.com |

| Crystal Size Distribution | Broader | Narrower | illinois.eduresearchgate.net |

The following table provides a hypothetical example of how varying ultrasound power could influence the mean crystal size of an organic ester like this compound during crystallization, based on documented trends for other organic molecules. mdpi.com

Selected Power: 5 W/cm²

| Ultrasound Power (W/cm²) | Expected Mean Crystal Size (µm) | Reference |

|---|---|---|

| 0 (Stirring Only) | ~150 | mdpi.com |

| 5 | ~60 | mdpi.com |

| 10 | ~35 | mdpi.com |

| 15 | ~15 | mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Stability

Reaction Kinetics and Thermodynamics of 1-Phenylpropyl Butyrate (B1204436) Transformations

While specific kinetic and thermodynamic data for transformations of 1-phenylpropyl butyrate are not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining studies on analogous butyrate esters. The formation and hydrolysis of these esters are key transformations that have been kinetically and thermodynamically characterized.

Enzymatic synthesis of butyrate esters, often catalyzed by lipases, is a widely studied transformation. These reactions typically follow a Ping-Pong Bi-Bi mechanism. chemicalbook.comhmdb.ca In this model, the enzyme first binds with one substrate (e.g., butyric acid), releases a product (e.g., water), and then binds with the second substrate (e.g., an alcohol) to form the final ester product. Kinetic studies on the lipase-catalyzed synthesis of various short-chain butyrate esters provide insight into the potential reactivity of this compound. chemicalbook.comcompoundchem.com For instance, the kinetic parameters for the synthesis of other butyrate esters reveal that the reaction rates can be influenced by substrate concentrations, with potential inhibition at higher concentrations of either the acid or the alcohol. chemicalbook.comhmdb.ca

The following interactive table summarizes kinetic parameters for the lipase-catalyzed synthesis of several butyrate esters, which can serve as a proxy for understanding the potential kinetic behavior of this compound.

| Ester Product | Enzyme Source | Vmax (μmol/min/mg) | Km (Butyric Acid) (M) | Km (Alcohol/Ester) (M) | Reference |

| Ethyl Butyrate | Candida rugosa Lipase (B570770) | 2.861 | 0.0746 | 0.125 (Ethyl Caprate) | chemicalbook.com |

| Isoamyl Butyrate | Lipase | 11.72 | 0.00303 | 0.00306 (Isoamyl Alcohol) | hmdb.ca |

Note: Vmax represents the maximum reaction rate, and Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Thermodynamically, both the hydrolysis and the enzymatic esterification of fatty acid esters are generally considered favorable reactions. foodb.ca Studies on these reactions have shown negative values for the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), indicating that the processes are spontaneous and exothermic. foodb.ca The negative ΔH suggests that heat is released during the reaction, while the negative ΔS may reflect the formation of a more ordered enzyme-substrate complex. foodb.ca These general thermodynamic principles are expected to apply to the transformations of this compound as well.

Degradation Pathways and Product Identification

The degradation of this compound can occur through both enzymatic and non-enzymatic chemical pathways, leading to the cleavage of its ester bond.

In biological systems, the primary route for the degradation of this compound is enzymatic hydrolysis, catalyzed by esterases or lipases. thermofisher.com These enzymes cleave the ester bond to yield 1-phenylpropanol and butyric acid. The mechanism of this hydrolysis by serine hydrolases, like lipases and carboxylesterases, involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. The reaction proceeds through a multi-step process:

Nucleophilic Attack: The serine residue's hydroxyl group attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. thermofisher.com

Acyl-Enzyme Formation: This intermediate collapses, releasing the alcohol (1-phenylpropanol) and forming a stable acyl-enzyme complex, where the butyryl group is covalently bonded to the serine residue. thermofisher.com

Deacylation: A water molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex to form a second tetrahedral intermediate. thermofisher.com

Product Release: This second intermediate collapses, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme. thermofisher.com

Following hydrolysis, the resulting butyric acid can be further metabolized through the β-oxidation pathway. This catabolic process breaks down fatty acids to produce acetyl-CoA. chemspider.comchemicalbook.com The β-oxidation of butyrate involves a series of enzymatic steps occurring within the mitochondria. chemicalbook.com

The steps in the β-oxidation of butyrate are summarized in the table below:

| Step | Reaction | Enzyme | Cofactors | Product |

| 1 | Activation | Acyl-CoA Synthetase | ATP, CoA | Butyryl-CoA |

| 2 | Dehydrogenation | Acyl-CoA Dehydrogenase | FAD | Crotonoyl-CoA |

| 3 | Hydration | Enoyl-CoA Hydratase | H₂O | 3-Hydroxybutyryl-CoA |

| 4 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | NAD⁺ | Acetoacetyl-CoA |

| 5 | Thiolysis | β-Ketothiolase | CoA | 2x Acetyl-CoA |

This pathway efficiently converts the butyrate moiety of the original ester into acetyl-CoA, which can then enter the citric acid cycle for energy production.

The chemical stability of this compound is highly dependent on the environmental conditions, particularly pH and temperature. Like other esters, it is susceptible to hydrolysis, which can be catalyzed by either acid or base. scent.vnoregonstate.edu

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the hydrolysis of this compound is a reversible equilibrium reaction. scent.vnillinois.edu The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net The reaction yields butyric acid and 1-phenylpropanol. To drive the reaction to completion, a large excess of water is typically required. scent.vn

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., in the presence of sodium hydroxide), the hydrolysis of this compound is an irreversible reaction that goes to completion. researchgate.nethmdb.ca This process, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The products are an alcohol (1-phenylpropanol) and a carboxylate salt (sodium butyrate). scent.vn The formation of the carboxylate salt, which is resistant to further nucleophilic attack, makes the reaction effectively irreversible. researchgate.net

The stability of esters is generally greatest in neutral aqueous solutions (pH range of 5 to 7). The rate of hydrolysis increases under both acidic and basic conditions. The structure of the ester also influences its stability, with steric hindrance around the carbonyl group potentially slowing the rate of hydrolysis.

The primary decomposition products of this compound via hydrolysis are:

Butyric Acid (under acidic or neutral conditions)

Butyrate Salt (e.g., sodium butyrate, under basic conditions)

1-Phenylpropanol (under all hydrolytic conditions)

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanisms of ester transformations are investigated using a combination of spectroscopic and computational techniques. These methods provide detailed insights into the reaction intermediates, transition states, and energy profiles of the reaction pathways.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for identifying the structure of this compound and its degradation products.

¹H and ¹³C NMR spectroscopy can be used to identify the different hydrogen and carbon atoms in the molecule. The expected ¹³C NMR spectrum of this compound would show a characteristic signal for the ester carbonyl carbon in the range of 170-180 ppm. compoundchem.com Signals for the aromatic carbons would appear between 120-140 ppm, and the aliphatic carbons of the propyl and butyrate chains would be found in the upfield region (10-80 ppm). illinois.edu

FTIR spectroscopy is used to identify functional groups. For this compound, a strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1730-1750 cm⁻¹. The C-O stretching vibration would appear in the 1000-1300 cm⁻¹ region. Monitoring the disappearance of these peaks and the appearance of a broad O-H stretch (from the carboxylic acid and alcohol products) can be used to follow the course of hydrolysis.

Computational Methods: Computational chemistry provides powerful tools for modeling reaction mechanisms at the molecular level. Methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are used to study the hydrolysis of esters. thermofisher.com These computational models can:

Calculate the activation free energy barriers for different steps in the reaction, helping to identify the rate-limiting step.

Model the geometry of transition states and intermediates, such as the tetrahedral intermediates formed during hydrolysis.

Simulate the role of the solvent and enzyme active site residues in stabilizing transition states and facilitating the reaction.

For example, computational studies on the hydrolysis of p-nitrophenyl butyrate by a lipase have determined the activation free energy to be around 15.3-20.3 kcal/mol, with the deacylation step being rate-limiting. Similar computational approaches could be applied to this compound to provide a detailed understanding of its reactivity and degradation mechanisms.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the analysis of 1-Phenylpropyl butyrate (B1204436), enabling its separation from impurities and components in complex mixtures. Gas and liquid chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds like 1-Phenylpropyl butyrate. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of esters such as this compound, a C18 column is frequently employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. google.com Isocratic or gradient elution can be applied to achieve optimal separation from any synthesis precursors, byproducts, or degradation products. Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum of the phenyl group, typically around 206 nm. google.com While specific, validated HPLC methods for this compound are proprietary to individual research labs, the general parameters are well-established.

Table 1: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Specification |

| Chromatographic Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 20:80 v/v) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Detector | UV Detector |

| Detection Wavelength | 206 nm google.com |

| Column Temperature | 30 °C google.com |

| Injection Volume | 20 µL google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column, often one with a non-polar stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic property that aids in its identification. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification and purity assessment. jmchemsci.com This technique is particularly useful for identifying trace impurities and resolving isomers, such as distinguishing this compound from 2-phenylpropyl butyrate. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are essential for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methine proton adjacent to the phenyl ring and ester oxygen, and the various methylene (B1212753) and methyl protons of the propyl and butyrate chains. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (e.g., triplet, quartet) reveal adjacent proton relationships.

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule. Key signals would include those for the aromatic carbons, the carbonyl carbon of the ester group (typically in the 170-180 ppm range), the carbon bearing the phenyl group and oxygen, and the aliphatic carbons of the side chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl Protons | 7.2 - 7.4 (m) | 126 - 142 |

| -O-CH(Ph)- | ~5.7 (t) | ~75 |

| -CH-CH₂-CH₃ | ~1.8 (m) | ~30 |

| -CH-CH₂-CH₃ | ~0.9 (t) | ~10 |

| -C(=O)-CH₂- | ~2.2 (t) | ~36 |

| -C(=O)-CH₂-CH₂- | ~1.6 (sextet) | ~18 |

| -C(=O)-CH₂-CH₂-CH₃ | ~0.9 (t) | ~13 |

| -C(=O)- | N/A | ~173 |

(Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions.)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. huji.ac.illibretexts.org In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons within the propyl and butyrate aliphatic chains, confirming their sequences.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This is particularly vital for connecting different parts of the molecule. For instance, a key HMBC correlation would be observed between the methine proton (-O-CH-) and the carbonyl carbon (-C=O), which definitively establishes the ester linkage between the 1-phenylpropyl and butyrate moieties.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₈O₂, corresponding to a monoisotopic molecular weight of approximately 206.13 g/mol . foodb.cachemspider.com

Upon ionization in the mass spectrometer, typically by electron ionization (EI), the this compound molecule forms a molecular ion (M⁺˙) which will be observed at a mass-to-charge ratio (m/z) of 206. This molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.orgchemguide.co.uk The analysis of these fragments helps to confirm the structure.

Key fragmentation pathways for esters include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. libretexts.org

For this compound, significant fragments would be expected from the cleavage of the ester bond and at the benzylic position, which is prone to cleavage due to the stability of the resulting carbocation.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin |

| 206 | [C₁₃H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [C₉H₁₁]⁺ | Cleavage of the ester bond (loss of C₄H₇O₂) |

| 105 | [C₈H₉]⁺ | Benzylic cleavage (loss of C₅H₉O₂) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl (B1604629) fragment |

| 71 | [C₄H₇O]⁺ | Acylium ion from cleavage of the C-O bond (loss of C₉H₁₁) |

| 43 | [C₃H₇]⁺ | Propyl fragment from the butyrate chain |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and resolution. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars). This is achieved by mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR).

For this compound, HRMS provides an accurate mass measurement that can be compared against a theoretical value calculated from the masses of its constituent isotopes. An acceptable measurement is typically within a 5 parts-per-million (ppm) mass accuracy window of the theoretical value algimed.com. This high degree of accuracy is instrumental in confirming the molecular formula of a synthesized or unknown compound, distinguishing it from other potential isomers or impurities.

The elemental composition and theoretical accurate mass for this compound are detailed in the table below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Monoisotopic Mass | 206.1307 u |

| Constituent Isotopes | ¹²C, ¹H, ¹⁶O |

| Expected Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the molecule's connectivity and functional groups. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ (m/z 207.1380), would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID).

The fragmentation of esters in MS/MS is well-characterized and typically involves cleavages adjacent to the carbonyl group and rearrangements. For this compound, characteristic fragmentation pathways would include the loss of the butyric acid moiety or the 1-phenylpropanol side chain, as well as specific rearrangements like the McLafferty rearrangement within the butyrate group ccsenet.org. Analysis of these fragmentation patterns allows for the confirmation of the ester linkage, the structure of the acyl and alkyl portions of the molecule, and the position of the phenyl group researchgate.netmdpi.commdpi.com.

The table below outlines the proposed major fragmentation pathways for the protonated this compound ion.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (u) | Proposed Structure of Fragment |

| 207.1380 | 119.0855 | 88.0524 (Butyric acid) | [C₉H₁₁]⁺ (1-phenylpropene cation) |

| 207.1380 | 91.0542 | 116.0838 | [C₇H₇]⁺ (Tropylium ion) |

| 207.1380 | 71.0491 | 136.0889 (1-Phenylpropanol) | [C₄H₇O]⁺ (Butyryl cation) |

Vibrational and Chiroptical Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule, while chiroptical spectroscopy is essential for determining its three-dimensional structure, particularly its absolute configuration.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule's chemical bonds upi.edu. The FTIR spectrum of this compound, like other phenyl esters, displays a series of characteristic absorption bands that confirm its structure sciepub.comsciepub.com.

Key diagnostic peaks include a strong absorption band for the ester carbonyl (C=O) stretching vibration, strong bands for the C-O stretching vibrations, and multiple bands corresponding to the aromatic and aliphatic C-H stretching and bending modes libretexts.orgucdavis.edu. The specific frequencies of these vibrations are sensitive to the molecular environment, providing a unique "fingerprint" for the compound upi.edu.

The table below lists the expected characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2980–2850 | C-H Stretch | Aliphatic (Propyl & Butyl Chains) libretexts.org |

| ~1735 | C=O Stretch | Ester Carbonyl mdpi.com |

| 1600, 1495 | C=C Stretch | Aromatic Ring |

| ~1250–1150 | C-O Stretch | Ester Linkage |

| 750, 700 | C-H Bend (out-of-plane) | Monosubstituted Phenyl Ring |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

This compound possesses a stereogenic center at the carbon atom bonded to the phenyl group and the ester oxygen, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the non-destructive determination of the absolute configuration of chiral molecules in the solution phase biotools.usspectroscopyeurope.com.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions biotools.us. While enantiomers have identical IR spectra, their VCD spectra are of equal magnitude but opposite sign. The standard method for determining absolute configuration involves comparing the experimental VCD spectrum of one enantiomer with the theoretical VCD spectra of both the (R) and (S) configurations, which are calculated using quantum chemistry methods like Density Functional Theory (DFT) spectroscopyeurope.comresearchgate.net. A strong correlation between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration rsc.org. This approach has been successfully applied to structurally similar molecules like 1-phenyl-1-propanol (B1198777), demonstrating its utility for this class of compounds rsc.orgbohrium.com.

Other Advanced Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and the chemical and electronic state of the elements within a material nih.gov. While primarily used for solid surfaces, XPS can be applied to liquids with low vapor pressure reading.ac.uk.

An XPS analysis of this compound would confirm the presence of carbon and oxygen. More importantly, high-resolution scans of the C 1s and O 1s core levels would resolve peaks corresponding to the different chemical environments of these atoms. For instance, the C 1s spectrum would show distinct peaks for the carbon atoms in the phenyl ring (C-C/C-H), the aliphatic chains (C-C/C-H), the carbon bonded to oxygen (C-O), and the carbonyl carbon (C=O) nih.gov. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O). This provides a detailed picture of the chemical bonding within the molecule, complementing data from other spectroscopic methods.

The table below details the core levels and expected chemical states for an XPS analysis of this compound.

| Core Level | Chemical State | Environment |

| C 1s | C-C, C-H | Phenyl ring, aliphatic chains |

| C 1s | C-O | Ester linkage (alkoxy side) |

| C 1s | C=O | Ester linkage (carbonyl side) |

| O 1s | C-O | Ester linkage (alkoxy side) |

| O 1s | C=O | Ester linkage (carbonyl side) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to understand the electronic structure and predict various molecular properties of 1-phenylpropyl butyrate (B1204436). Methods like Density Functional Theory (DFT) are used to model the electron distribution and orbital energies.

Key molecular properties that can be determined through these calculations include:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Spectroscopic Properties: Predictions of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

For a molecule like (2E)-3-phenylprop-2-enoic anhydride, which shares structural similarities with aromatic esters, DFT calculations have been used to identify numerous stable conformations and analyze their vibrational spectra and electronic properties. nih.gov Such studies reveal how different conformations affect the molecule's stability and reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Representative Aromatic Ester

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| First Hyperpolarizability | 12 x 10-30 esu |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape of flexible molecules like 1-phenylpropyl butyrate. The presence of rotatable bonds in the propyl and butyrate chains allows the molecule to adopt numerous conformations.

Conformational analysis helps identify low-energy conformers that are most likely to exist under given conditions. nih.gov MD simulations provide a dynamic view of the molecule's behavior over time, showing how it transitions between different conformations and how it interacts with its environment, such as a solvent. mdpi.comnih.govresearchgate.net For instance, MD simulations have been successfully used to study the compatibility and mechanical properties of systems containing cellulose (B213188) acetate (B1210297) butyrate (CAB), a related polymer, with various plasticizers. mdpi.comnih.govresearchgate.net These simulations can predict properties like binding energies and elastic moduli, which are consistent with experimental results. mdpi.comnih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the conformational analysis. |

| Solvent Model | Explicit or implicit representation of the solvent surrounding the molecule. | Affects the predicted conformational preferences in solution. |

| Simulation Time | The duration of the MD simulation. | Longer simulations provide a more thorough sampling of the conformational space. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Influences the kinetic energy and volume of the system, affecting molecular motion. |

This table outlines the general parameters used in MD simulations applicable to the conformational analysis of organic molecules.

Docking Calculations and Ligand-Enzyme Interaction Analysis for Butyrate Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for studying how butyrate derivatives, including this compound, might interact with the active sites of enzymes.

Studies on other alkyl butyrates have used molecular docking to understand substrate specificity in enzyme-catalyzed reactions. nih.govjmb.or.krnih.gov For example, docking analysis of various alcohols with Rhodococcus cutinase for the synthesis of alkyl butyrates revealed that while longer-chain alcohols might have higher binding energy due to greater hydrophobicity, their increased number of torsions can make it difficult for the hydroxyl group to align correctly in the enzyme's active site. nih.govjmb.or.krnih.gov This explains why alcohols with intermediate chain lengths, such as hexanol, can show the highest reaction efficiency. nih.gov

Table 3: Molecular Docking Results for Alcohol Substrates in Alkyl Butyrate Synthesis

| Alcohol Substrate | Free Energy of Binding (kcal/mol) | Key Finding |

|---|---|---|

| 1-Decanol | -4.58 | Lowest free energy, but steric hindrance affects reaction efficiency. |

| 1-Hexanol | Not specified | Highest synthesis efficiency observed experimentally. |

| 1-Butanol | Not specified | Good substrate for the synthesis of butyl butyrate. |

Data from a study on alkyl butyrate synthesis using Rhodococcus cutinase. The results indicate that binding energy alone does not determine reaction efficiency; molecular conformation is also critical. jmb.or.kr

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, such as the esterification of 1-phenylpropanol with butyric acid to form this compound, or its reverse reaction, hydrolysis. libretexts.org These models help to elucidate the reaction mechanism, identify intermediate structures, and characterize the transition state—the highest energy point along the reaction coordinate.

For acid-catalyzed ester hydrolysis, computational models can describe the formation of a tetrahedral intermediate following the nucleophilic attack of water on the protonated carbonyl carbon. mdpi.comarkat-usa.orgresearchgate.net Transition state analysis provides the activation energy of the reaction, which is crucial for determining the reaction rate. arkat-usa.orgresearchgate.net Studies on the hydrolysis of various esters show that the acidity of the transition-state complex is influenced by electron-withdrawing groups in either the acyl or alkyl parts of the molecule. researchgate.net Kinetic studies on the transesterification of 1-phenylpropanol with vinyl acetate have been shown to follow first-order kinetics. researchgate.net

Table 4: General Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst, making the carbonyl carbon more electrophilic. |

| 2. Nucleophilic Attack | A water molecule attacks the carbonyl carbon. |

| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the alkoxy group. |

| 5. Elimination | The alcohol (1-phenylpropanol) is eliminated, and the carbonyl group is reformed. |

| 6. Deprotonation | The protonated carboxylic acid (butyric acid) is deprotonated. |

This table outlines the generally accepted mechanism for the acid-catalyzed hydrolysis of esters. libretexts.orgmdpi.com

In Silico Analysis of Biochemical Pathways involving Butyrate and its Derivatives

In silico analysis involves using computer simulations to study biological systems. This approach is widely used to investigate the metabolic pathways of butyrate and its derivatives in various organisms, particularly in the gut microbiome. frontiersin.orgnih.govnih.gov Butyrate is a key short-chain fatty acid produced by bacterial fermentation of dietary fibers in the colon. nih.gov

Computational studies have identified four major pathways for butyrate production in bacteria, starting from substrates like pyruvate (B1213749), glutarate, 4-aminobutyrate, and lysine. frontiersin.orgnih.govnih.govnih.gov By mining bacterial genomes, researchers can predict the butyrate-producing potential of different microbial communities. asm.org These analyses have shown that commensal gut bacteria primarily use the pyruvate pathway, while some pathogenic bacteria may use amino acid fermentation pathways. nih.gov The study of these pathways is crucial for understanding the role of butyrate in gut health and disease. frontiersin.orgnih.govnih.gov

Table 5: Major Butyrate Production Pathways in Bacteria

| Pathway | Initial Substrate | Common Intermediate | Key Enzymes |

|---|---|---|---|

| Acetyl-CoA Pathway | Pyruvate | Crotonyl-CoA | Butyryl-CoA dehydrogenase (Bcd) |

| Glutarate Pathway | Glutarate | Crotonyl-CoA | Bcd |

| 4-Aminobutyrate Pathway | 4-Aminobutyrate | Crotonyl-CoA | Bcd |

| Lysine Pathway | Lysine | Crotonyl-CoA | Bcd |

All four major pathways converge at the formation of butyryl-CoA from crotonyl-CoA. The final step to butyrate is catalyzed by enzymes like butyrate kinase (Buk) or butyryl-CoA:acetate CoA-transferase (But). frontiersin.orgnih.gov

Density Functional Theory (DFT) Calculations for Adsorption Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the adsorption of molecules onto surfaces. youtube.com This is relevant for understanding how this compound might interact with various materials, which is important in fields like catalysis, materials science, and sensor technology. cam.ac.uk

DFT calculations can determine the most stable adsorption sites on a surface, the geometry of the adsorbed molecule, and the adsorption energy. mdpi.comyoutube.com These calculations provide insights into the nature of the interaction, whether it is physisorption (due to weak van der Waals forces) or chemisorption (involving the formation of chemical bonds). acs.org For example, DFT studies on the adsorption of carboxylic acids and esters on metal oxide surfaces help to elucidate the geometric and energetic trends of these interactions. researchgate.net Such computational studies are crucial for designing surfaces with specific adsorption properties. mdpi.com

Table 6: Information Obtained from DFT Calculations of Adsorption

| Parameter | Description | Significance |

|---|---|---|

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | Indicates the strength of the interaction. |

| Adsorption Geometry | The orientation and bond lengths/angles of the adsorbed molecule. | Reveals how the molecule binds to the surface. |

| Charge Transfer | The amount of electron density transferred between the molecule and the surface. | Helps to distinguish between physisorption and chemisorption. |

| Density of States (DOS) | The distribution of energy levels available for electrons. | Changes in the DOS upon adsorption can indicate the formation of new chemical bonds. |

This table summarizes the key outputs from DFT calculations that help characterize the adsorption mechanism of a molecule on a surface.

Interactions and Roles Within Complex Biochemical Systems

Enzymatic Biotransformation and Metabolism in Biological Matrices

The biotransformation of 1-Phenylpropyl butyrate (B1204436) is primarily governed by enzymatic hydrolysis, which dictates its metabolic fate and the subsequent biological activity of its constituent parts.

The ester linkage in 1-Phenylpropyl butyrate is a substrate for hydrolytic enzymes, specifically esterases and lipases. These enzymes catalyze the cleavage of the ester bond, a fundamental reaction in xenobiotic metabolism. While studies directly on this compound are not extensively detailed, the mechanism can be inferred from research on similar compounds. For instance, p-nitrophenyl butyrate (pNPB) is a commonly used substrate to spectrophotometrically determine lipase (B570770) and esterase activity. researchgate.net The hydrolysis of the ester bond in pNPB by these enzymes releases p-nitrophenolate, a reaction that is well-characterized. researchgate.net

Lipases, such as those from Candida antarctica (CALB), and esterases from organisms like Bacillus subtilis, are known to exhibit broad substrate specificity and can hydrolyze a variety of carboxyl esters. mdpi.com The enzymatic action on this compound would yield its two primary components: 1-phenylpropanol and butyric acid (butyrate). This biotransformation is critical as it releases butyrate, a short-chain fatty acid (SCFA) with significant biological roles.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme Class | Action | Substrate | Products | Significance |

|---|---|---|---|---|

| Esterases | Hydrolysis | This compound | 1-Phenylpropanol, Butyric acid | Releases biologically active butyrate. |

| Lipases | Hydrolysis | This compound | 1-Phenylpropanol, Butyric acid | Key step in the metabolism of the ester. |

Following enzymatic hydrolysis, the metabolic fates of 1-phenylpropanol and butyrate diverge. Butyrate, in particular, is a key energy source for colonocytes and a modulator of various cellular processes. nih.govmdpi.com In the colon, butyrate produced by the gut microbiota from dietary fiber fermentation is readily taken up by epithelial cells. nih.govmdpi.com Inside the cell, it undergoes β-oxidation within the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. nih.gov This metabolic pathway is crucial for maintaining the energy homeostasis of the colonic epithelium. nih.gov Colonocytes from germ-free mice, which lack microbial butyrate, exist in an energy-deprived state, highlighting the importance of this SCFA. nih.gov Any butyrate that escapes metabolism in the colon enters the portal circulation and is transported to the liver, where it can be further metabolized. mdpi.com

The bioconversion pathways for butyrate are well-established and central to gut health. researchgate.net It is produced by gut bacteria, primarily through the condensation of two acetyl-CoA molecules, followed by a series of reduction reactions to form butyryl-CoA, which is then converted to butyrate. mdpi.com The administration of this compound can be seen as a method to deliver butyrate to biological systems, bypassing the need for microbial fermentation.

Roles as a Chemical Probe or Intermediate in Biosynthetic Processes

The use of this compound as a chemical probe for studying biological systems is not well-documented in scientific literature. Similarly, there is no evidence to suggest that it serves as a natural intermediate in known biosynthetic pathways. While the biosynthesis of other esters, such as ethyl butyrate in Saccharomyces cerevisiae, has been engineered, this compound is not reported as a natural product of such pathways. nih.gov Its primary scientific relevance lies in its capacity to act as a precursor or delivery vehicle for butyrate.

Influence on Microbiota Metabolism and Host Interactions (e.g., short-chain fatty acid related pathways)

As a source of butyrate, this compound has the potential to significantly influence the complex interplay between the host and the gut microbiota. Butyrate is a key short-chain fatty acid (SCFA) that plays a vital role in maintaining intestinal homeostasis. mdpi.commdpi.com It serves as the primary energy source for colonocytes, strengthens the gut barrier function by increasing the expression of tight junction proteins, and has anti-inflammatory properties. mdpi.com

The introduction of butyrate can modulate the composition of the gut microbiota and influence the metabolic output of the microbial community. researchgate.net Butyrate helps to maintain a healthy gut environment, which can favor the growth of beneficial bacteria. nih.gov Furthermore, SCFAs like butyrate are signaling molecules that interact with host cells through G-protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A. nih.govyoutube.com These interactions trigger downstream signaling cascades that regulate immune responses, hormone secretion, and metabolic processes. mdpi.comnih.gov For example, butyrate's interaction with GPR109A can inhibit the production of inflammatory proteins by suppressing the NF-κB pathway. youtube.com Therefore, this compound, by delivering butyrate, can participate in these SCFA-related pathways, influencing both microbial metabolism and host physiological responses.

Modulation of Cellular Signaling Pathways by Butyrate Derivatives (e.g., HDAC inhibition, anti-inflammatory effects, tyrosinase inhibition)

The butyrate released from this compound is a well-established modulator of various cellular signaling pathways, exerting effects that extend beyond its role as an energy source.

HDAC Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones, which relaxes chromatin structure and alters the expression of numerous genes. nih.gov This epigenetic modification affects only about 2% of mammalian genes but includes those involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis. nih.gov This mechanism is central to many of the anti-proliferative and anti-inflammatory effects of butyrate. nih.govnih.gov Phenylbutyrate, a closely related derivative, is also a known pan-HDAC inhibitor. nih.gov

Anti-inflammatory Effects: Butyrate exerts significant anti-inflammatory effects primarily through the inhibition of the nuclear factor κB (NF-κB) signaling pathway. nih.govmdpi.com In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.commdpi.com Butyrate can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators. nih.govmdpi.com This action contributes to the amelioration of mucosal inflammation in the gut. Butyrate can also modulate immune cell function, promoting the differentiation of regulatory T cells (Tregs) and reducing the activity of pro-inflammatory immune cells. nih.govmdpi.com

Tyrosinase Inhibition: Recent studies have explored the effects of butyrate derivatives on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Inhibition of tyrosinase is a strategy for treating hyperpigmentation disorders. Research on Phenylalanine butyramide (B146194) (PBA), another butyrate derivative, has shown that it can inhibit mushroom tyrosinase activity in vitro. researchgate.netnih.gov Both PBA and butyrate itself demonstrated inhibitory effects, with IC50 values of 34.7 mM and 120.3 mM, respectively. nih.gov These findings suggest that butyrate derivatives, potentially including this compound, could act as tyrosinase inhibitors, although further research is needed to confirm this specific activity.

Table 2: Modulation of Cellular Pathways by Butyrate (from this compound)

| Cellular Pathway | Mechanism of Action | Key Proteins/Factors Involved | Downstream Effects |

|---|---|---|---|

| Histone Acetylation | Inhibition of Histone Deacetylases (HDACs) | HDACs, Histones, p21 | Cell cycle arrest, Apoptosis, Differentiation |

| Inflammation | Inhibition of NF-κB activation | NF-κB, TNF-α, IL-6 | Reduced pro-inflammatory cytokine production |

| Melanogenesis | Inhibition of Tyrosinase | Tyrosinase | Potential reduction in melanin synthesis |

Advanced Research Applications and Chemical Engineering Perspectives

Utilization as a Chemical Building Block for Novel Functional Materials

While direct, large-scale applications of 1-phenylpropyl butyrate (B1204436) as a primary building block for functional materials are not yet established, its molecular structure offers potential for the synthesis of novel compounds with specialized properties. The key reactive sites for polymerization or modification are the ester linkage and the phenyl group.

Researchers are exploring the use of aromatic esters in the synthesis of liquid crystals, specialized polymers, and organic semiconductors. The phenyl group in 1-phenylpropyl butyrate can be functionalized through electrophilic substitution reactions, allowing for the attachment of various chemical moieties. This could lead to the creation of more complex molecules with tailored electronic, optical, or self-assembly properties. For instance, the introduction of mesogenic groups onto the phenyl ring could lead to the development of new liquid crystalline materials.

Furthermore, the butyrate portion of the molecule can be modified. The ester can be hydrolyzed to yield 1-phenylpropanol and butyric acid, which are themselves valuable chemical intermediates. 1-Phenylpropanol can be used in the synthesis of other esters or oxidized to produce propiophenone, a precursor for various pharmaceuticals and organic compounds. Butyric acid and its derivatives are utilized in the production of polymers, plasticizers, and herbicides.

The potential synthetic pathways originating from this compound are summarized in the table below.

| Starting Material | Reaction | Potential Products | Potential Applications of Products |

| This compound | Functionalization of Phenyl Ring | Substituted Phenylpropyl Butyrates | Liquid Crystals, Organic Electronics |

| This compound | Hydrolysis | 1-Phenylpropanol and Butyric Acid | Chemical Intermediates |

| 1-Phenylpropanol | Oxidation | Propiophenone | Pharmaceutical Synthesis |

| Butyric Acid | Polymerization | Poly(butyric acid) and copolymers | Biodegradable Plastics, Drug Delivery |

Research into the Synthesis and Properties of Ester-Containing Polymers

The field of polymer science has shown significant interest in the incorporation of ester functionalities to create materials with a wide range of properties, from biodegradable plastics to high-performance elastomers. While polymers derived directly from this compound are not yet commercially available, research into analogous ester-containing polymers provides a strong indication of their potential characteristics.

The polymerization of butyrate-containing monomers can lead to the formation of poly(butyrate)s, a class of biodegradable polyesters. For example, poly(3-hydroxybutyrate) (PHB) is a well-known bioplastic with properties similar to polypropylene. frontiersin.org The inclusion of a phenylpropyl group as a side chain in a polyester backbone could significantly modify the polymer's properties. The bulky and aromatic nature of the phenylpropyl group would likely increase the polymer's glass transition temperature (Tg), leading to a more rigid and potentially more thermally stable material compared to linear aliphatic polyesters.

The synthesis of such polymers could be achieved through several routes, including the polymerization of a vinyl monomer containing a this compound moiety or through polycondensation reactions involving derivatives of 1-phenylpropanol and a dicarboxylic acid. The resulting polymers would be expected to exhibit a combination of properties derived from both the polyester backbone and the aromatic side chains, such as biodegradability, thermoplasticity, and potentially interesting optical or barrier properties.

The table below outlines the expected properties of a hypothetical polymer derived from this compound in comparison to a known poly(ester).

| Polymer | Monomeric Unit | Expected Properties |

| Poly(this compound) (Hypothetical) | This compound derivative | Higher Tg, increased rigidity, potential for enhanced thermal stability, biodegradability. |

| Poly(3-hydroxybutyrate) (PHB) | 3-hydroxybutyrate | Biodegradable, thermoplastic, high crystallinity, brittle. frontiersin.org |

Investigation of Microencapsulation and Controlled Release Systems for Esters

The volatile nature of esters like this compound makes them ideal candidates for microencapsulation technologies aimed at achieving controlled release. acs.orgcosmeticsandtoiletries.com This is particularly relevant in the food and consumer product industries, where the sustained release of fragrances and flavors is highly desirable. nih.govmdpi.com